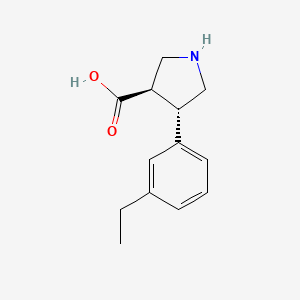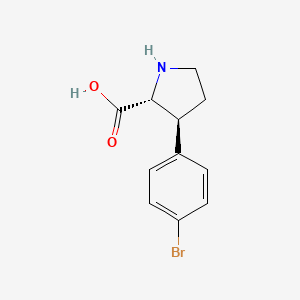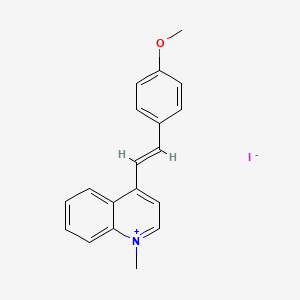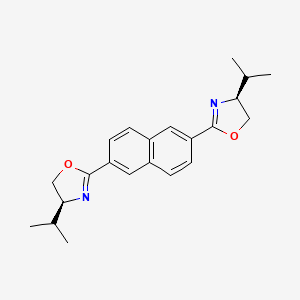
N-(((Allyloxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(((Allyloxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that features a quinoline moiety, an allyloxy group, and an acetimidamide functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(((Allyloxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps. One common approach starts with the preparation of 8-hydroxyquinoline, which is then subjected to various functionalization reactions to introduce the allyloxy and acetimidamide groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be adapted to produce this compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-(((Allyloxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(((Allyloxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its quinoline moiety is particularly interesting due to its potential interactions with DNA and proteins .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing quinoline structures have been studied for their antimicrobial, antiviral, and anticancer activities .
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of N-(((Allyloxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may interact with proteins, altering their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: A simpler compound with a quinoline structure, used in various applications including as a chelating agent.
Quinolin-8-yloxy-acetic acid: Another derivative of quinoline, used in research for its potential biological activities.
Uniqueness
N-(((Allyloxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H15N3O4 |
|---|---|
Peso molecular |
301.30 g/mol |
Nombre IUPAC |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] prop-2-enyl carbonate |
InChI |
InChI=1S/C15H15N3O4/c1-2-9-20-15(19)22-18-13(16)10-21-12-7-3-5-11-6-4-8-17-14(11)12/h2-8H,1,9-10H2,(H2,16,18) |
Clave InChI |
XZPKEOLKETTYDW-UHFFFAOYSA-N |
SMILES isomérico |
C=CCOC(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N |
SMILES canónico |
C=CCOC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1h-cyclopenta[b]quinoline](/img/structure/B12889328.png)
![6-Quinolinamine, 2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]-](/img/structure/B12889337.png)
![1-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B12889344.png)


![5-(4-Methoxybenzyl)-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one](/img/structure/B12889360.png)



![3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12889388.png)

